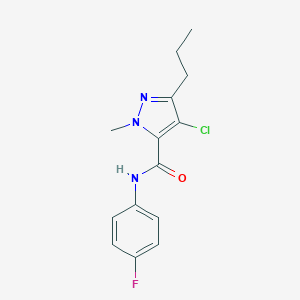
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone, also known as PD173074, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been extensively studied for its potential as a therapeutic agent in various types of cancer and other diseases.
Wirkmechanismus
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone selectively binds to the ATP-binding site of FGFR tyrosine kinase, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cancer cell growth and survival. 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been shown to be highly specific for FGFR tyrosine kinase, with little or no activity against other tyrosine kinases.
Biochemical and Physiological Effects:
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been shown to inhibit cancer cell growth and induce apoptosis in various types of cancer cells. It has also been shown to inhibit tumor angiogenesis and metastasis. In addition, 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been investigated for its potential to treat pulmonary fibrosis by inhibiting fibroblast proliferation and collagen deposition. 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has several advantages for lab experiments, including its high specificity for FGFR tyrosine kinase and its ability to inhibit cancer cell growth and survival. However, 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone research. One potential direction is the development of 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone could be investigated for its potential to treat other diseases, such as pulmonary fibrosis and Alzheimer's disease.
Synthesemethoden
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone can be synthesized using a multi-step process. The first step involves the protection of the pyridazinone ring with an acetyl group, followed by the chlorination of the 4-position of the pyridazinone ring. The resulting compound is then reacted with 4,6-diethoxy-2-pyrimidinamine and 3,4-dimethylphenol to form 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been extensively studied for its potential as a therapeutic agent in various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been investigated for its potential as a treatment for other diseases, such as pulmonary fibrosis and Alzheimer's disease. 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been shown to inhibit FGFR tyrosine kinase activity, which plays a crucial role in cancer cell growth and survival.
Eigenschaften
Produktname |
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone |
|---|---|
Molekularformel |
C20H21ClN4O4 |
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
4-chloro-2-(4,6-diethoxypyrimidin-2-yl)-5-(3,4-dimethylphenoxy)pyridazin-3-one |
InChI |
InChI=1S/C20H21ClN4O4/c1-5-27-16-10-17(28-6-2)24-20(23-16)25-19(26)18(21)15(11-22-25)29-14-8-7-12(3)13(4)9-14/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
VJSUPNLSOFCAHW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=N1)N2C(=O)C(=C(C=N2)OC3=CC(=C(C=C3)C)C)Cl)OCC |
Kanonische SMILES |
CCOC1=CC(=NC(=N1)N2C(=O)C(=C(C=N2)OC3=CC(=C(C=C3)C)C)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B287635.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)
![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)
![2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide](/img/structure/B287652.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)